Emily N Vebrosky,
Laura M Basirico,
Kevin L Armbrust
PMID: 31257874
DOI:
10.1021/acs.jafc.9b01347
Abstract
Shallow water systems are uniquely susceptible to environmental processes such as photolysis and hydrolysis that can influence the dissipation of pesticides into sediments. The fungicide dicloran has previously been shown to undergo photolysis and is reported to dissipate in soils and sediments. The photodegradation and dissipation of dicloran in freshwater and seawater was monitored in a laboratory-simulated shallow water system. While no difference was observed between freshwater and seawater systems in the presence of simulated sunlight, the dissipation of dicloran in dark trial systems differed between salinities; 30% of the applied mass dissipated into the sediment in freshwater vs 22% in seawater, and the photodegradation rate and half-life were also impacted by the presence of sediment. The potential for dicloran to dissipate and photodegrade affects the overall behavior of dicloran between waters. Differences in chemical behavior with sediment presence and potential for photodegradation have the capacity to impact organisms within the ecosystem and suggest that these factors may need to be implemented into chemical exposure assessments dependent upon location.
Wei Xu,
Emily N Vebrosky,
Kevin L Armbrust
PMID: 30343185
DOI:
10.1016/j.envint.2018.10.010
Abstract
Exposure to sunlight and certain pesticides can induce phototoxic responses. Long- and short-term exposure to the photoactivated pesticides can cause a variety of skin diseases. However, assessment of pesticide phototoxicity on human skin is difficult. In the present study, human skin keratinocytes were cultured in several forms: monolayer cell sheet, three-dimensional culture, and keratinocyte-fibroblast co-culture. A common fungicide, dicloran (DC, 2,6‑dichloro‑4‑nitroaniline), was irradiated with simulated sunlight for 2 (DC-PD-2h) and 4 (DC-PD-4h) hours. Dicloran, and two purified intermediate photodegradation products, 2‑chloro‑1,4‑benzoquinone (CBQ) and 1,4‑benzoquinone (BQ), were applied in toxicity tests independently with the keratinocyte culture models. The cell migration, cell differentiation, pro-inflammatory molecule production, and dermal fibroblast cell activation were all measured in the keratinocytes treated with the chemicals described above. These parameters were used as references for dicloran phototoxicity assessment. Among all tested chemicals, the DC-PD-4h and BQ demonstrated elevated toxicities to the keratinocytes compared to dicloran based on our results. The application of DC-PD-4h or BQ significantly delayed the migration of keratinocytes in monolayer cell sheets, inhibited the keratinocyte differentiation, increased the production of pro-inflammatory molecules by 3D keratinocyte culture, and enhanced the ability of 3D cultured keratinocytes in the activation of co-cultured dermal fibroblast cells. In contrast, dicloran, DC-PD-2h, and CBQ showed minimal effects on the keratinocytes in all assays. The results suggested that the four-hour photodegraded dicloran was likely to induce inflammatory skin diseases in the natural human skin. The 1,4‑benzoquinone, which is the predominant degradation product detected following 4 h of irradiation, was the main factor for this response. Photoactivation increased the risk of skin exposed to dicloran in nature. Our models provided an efficient tool in the assessment of toxicity changes in pesticide following normal use practices under typical environmental conditions.
Emily N Vebrosky,
Parichehr Saranjampour,
Donald G Crosby,
Kevin L Armbrust
PMID: 29474091
DOI:
10.1021/acs.jafc.8b00211
Abstract
Dicloran appears to be a model pesticide for investigating photodegradation processes in surface waters. Photodegradation processes are particularly relevant to this compound as it is applied to crops grown in proximity to freshwater and marine ecosystems. The photodegradation of dicloran under simulated sunlight was measured in distilled water, artificial seawater, phosphate buffer, and filter-sterilized estuarine water to determine its half-life, degradation rate, and photodegradation products. The half-life was approximately 7.5 h in all media. There was no significant difference in the rate of degradation between distilled water and artificial seawater for dicloran. For the intermediate products, a higher concentration of 2-chloro-1,4-benzoquinone was measured in artificial seawater versus distilled water, while a slightly higher concentration of 1,4-benzoquinone was measured in distilled water versus artificial seawater. The detection of chloride and nitrate ions after 2 h of light exposure suggests photonucleophilic substitution contributes to the degradation process. Differences in product distributions between water types suggest that salinity impacts on chemical degradation may need to be addressed in chemical exposure assessments.
Trâm Pham,
Sandrine Giraud,
Gaëlle Schuliar,
Amandine Rougeron,
Jean-Philippe Bouchara
PMID: 25841055
DOI:
10.1093/mmy/myv015
Abstract
The Scedosporium apiospermum complex is responsible for a large variety of infections in human. Members of this complex have become emerging fungal pathogens with an increasing occurrence in patients with underlying conditions such as immunosuppression or cystic fibrosis. A better knowledge of these fungi and of the sources of contamination of the patients is required and more accurate detection methods from the environment are needed. In this context, a highly selective culture medium was developed in the present study. Thus, various aliphatic, cyclic, or aromatic compounds were tested as the sole carbon source, in combination with some inorganic nitrogen sources and fungicides. The best results were obtained with 4-hydroxy-benzoate combined with ammonium sulfate and the fungicides dichloran and benomyl. This new culture medium called Scedo-Select III was shown to support growth of all species of the S. apiospermum complex. Subsequently, this new culture medium was evaluated successfully on water and soil samples, exhibiting higher sensitivity and selectivity than the previously described SceSel+ culture medium. Therefore, this easy-to-prepare and synthetic semi-selective culture medium may be useful to clarify the ecology of these fungi and to identify their reservoirs in patients' environment.
Wei Xu,
Emily N Vebrosky,
Mackenzie L Richards,
Kevin L Armbrust
PMID: 29432924
DOI:
10.1016/j.scitotenv.2018.02.022
Abstract
Dicloran is a commonly used fungicide throughout the Southern and Western United States. Runoff of dicloran from agriculture systems to nearby waterbodies can accumulate in the organisms that inhabit those areas. Although severe damage of dicloran to ecological systems has not been reported, its toxicity has been modified by photodegradation. The objective of this study is to assess the changes of dicloran toxicities during photo exposure using a reliable in vitro biological model. In the present investigation, the photodegradation of dicloran in vitro showed over 90% of dicloran was degraded within 24h of UV exposure in water. Two major intermediate degradation products, 2-chloro-1,4-benzoquinone (CBQ) and 1,4-benzoquinone (BQ), were detected upon UV exposure of dicloran; however, they were rapidly degraded via photolysis. To estimate the impact of the phototoxicity of dicloran to aquatic organisms, we developed an in vitro cell culture system using the C. virginica cardiomyoctes (CvCMs) which were isolated from heart tissues and formed beating cell clusters. The CvCM clusters were treated with irradiated dicloran or the two intermediate standards, CBQ and BQ, and they showed up to 41% decrease in beating rates compared to control cell clusters. Expression levels of selected genes: def, hsp70, and cam, were upregulated in response to stimulations of UV irradiated dicloran and the two standard intermediates. The four-hour irradiated dicloran also resulted in more significant inhibition in the proliferation and small cardioactive peptide β production of CvCMs than other treatment. Tested solutions of photolyzed dicloran showed elevated toxicities opposed to the standard intermediates, CBQ and BQ, suggesting additive toxicity of these dicloran products or toxicity due to other unidentified degradation products. Results of this study supported our hypothesis that the degradation of dicloran caused by photo irradiation results in an elevated toxicity which can be evaluated by the in vitro CvCM model.
Yong Tao,
Jing-Fu Liu,
Thanh Wang,
Gui-Bin Jiang
PMID: 19108841
DOI:
10.1016/j.chroma.2008.11.094
Abstract
This paper describes a simultaneously performed two-/three-phase hollow-fiber-based liquid-phase microextraction (HF-LPME) method for the determination of aromatic amines with a wide range of pK(a) (-4.25 to 4.6) and logK(OW) (0.9-2.8) values in environmental water samples. Analytes including aniline, 4-nitroaniline, 2,4-dinitroaniline and dicloran were extracted from basic aqueous samples (donor phase, DP) into the microliter volume of organic membrane phase impregnated into the pores of the polypropylene hollow fiber wall, then back extracted into the acidified aqueous solution (acceptor phase, AP) filling in the lumen of the hollow fiber. The mass transfer of the analytes from the donor phase through the organic membrane phase into acceptor phase was driven by both the counter-coupled transport of hydrogen ions and the pH gradient. Afterwards, the hollow fiber was eluted with 50 microL methanol to capture the analytes from both the organic membrane and the acceptor phase. Factors relevant to the enrichment factors (EFs) were investigated. Under the optimized condition (DP: 100 mL of 0.1 M NaOH with 2 M Na(2)SO(4); organic phase: di-n-hexyl with 8% trioctylphosphine oxide (TOPO); AP: 10 microL of 8 M HCl; extraction time of 80 min), the obtained EFs were 405-2000, dynamic linear ranges were 5-200 microg/L (R>0.9976), and limits of detection were 0.5-1.5 microg/L. The presence of humic acid (0-25 mg/L dissolved organic carbon) had no significant effect on the extraction efficiency. The proposed procedure worked very well for real environmental water samples with microgram per liter level of analytes, and good spike recoveries (80-103%) were obtained.
Fabrizio Ruggieri,
Angelo Antoni D'Archivio,
Maria Fanelli,
Pietro Mazzeo,
Emiliana Paoletti
PMID: 18528542
DOI:
10.1039/b800559a
Abstract
In order to evaluate the impact of intensive horticulture on the water resources of the Fucino Plain, one of the most important agricultural settlements of Central Italy, the mobility and persistence in the soil of five commonly used pesticides was investigated by means of multi-lysimeter experiments. The fate of simazine, carbaryl, dicloran, linuron and procymidone was evaluated in the laboratory under experimental conditions simulating as closely as possible both pesticide application and irrigation practices required by the local crops. An efficient extraction procedure followed by chromatographic analysis, allowing the simultaneous determination of the applied chemicals, was used to monitor the pesticide residues in the soil columns as a function of time from application and depth. The experiment, carried out for about 60 days, revealed that soil contamination apparently involves only the surface layer since none of the investigated pesticides was detected at depths greater than 20-30 cm. However, the five pollutants exhibit a quite different behaviour that can be related to their physico-chemical properties.
Rasime Demirel,
Burhan Sen,
Duygu Kadaifciler,
Aysegul Yoltas,
Suzan Okten,
Evrim Ozkale,
Derya Berikten,
Robert A Samson,
Alev Haliki Uztan,
Neriman Yilmaz,
Ozlem Abaci Gunyar,
Halide Aydogdu,
Ahmet Asan,
Merih Kivanc,
Soner Ozdil,
Erhan Sakartepe
PMID: 28667414
DOI:
10.1007/s10661-017-6051-y
Abstract
Pathogenic and/or opportunistic fungal species are major causes of nosocomial infections, especially in controlled environments where immunocompromised patients are hospitalized. Indoor fungal contamination in hospital air is associated with a wide range of adverse health effects. Regular determination of fungal spore counts in controlled hospital environments may help reduce the risk of fungal infections. Because infants have inchoate immune systems, they are given immunocompromised patient status. The aim of the present study was to evaluate culturable airborne fungi in the air of hospital newborn units in the Thrace, Marmara, Aegean, and Central Anatolia regions of Turkey. A total of 108 air samples were collected seasonally from newborn units in July 2012, October 2012, January 2013, and April 2013 by using an air sampler and dichloran 18% glycerol agar (DG18) as isolation media. We obtained 2593 fungal colonies comprising 370 fungal isolates representing 109 species of 28 genera, which were identified through multi-loci gene sequencing. Penicillium, Aspergillus, Cladosporium, Talaromyces, and Alternaria were the most abundant genera identified (35.14, 25.40, 17.57, 2.70, and 6.22% of the total, respectively).
Danielle Palma de Oliveira,
Maureen Sakagami,
Sarah Warren,
Fábio Kummrow,
Gisela de Aragão Umbuzeiro
PMID: 19408971
DOI:
10.1897/09-103.1
Abstract
2,6-Dichloro-4-nitroaniline (dicloran) is a mutagenic aromatic amine used as an agricultural fungicide and in the synthesis of disperse dyes. It is a known mutagen (Salmonella/microsome assay) in strains TA98 and TA100. Dicloran was initially detected, but not quantified, in the Cristais River, Brazil. The objective of the present study was to estimate the contribution of dicloran to mutagenic activity in samples from this river. Dicloran was found in the raw water at 0.14 microg/L but not in the treated water. Comparison of mutagenic potencies in Salmonella strain YG1041 for dicloran and the river water sample indicated that dicloran contributed less than 0.1% of total mutagenic activity.
Jin-Hyung Lee,
Yong-Guy Kim,
Shi Yong Ryu,
Jintae Lee
PMID: 26763935
DOI:
10.1038/srep19267
Abstract
Staphylococcal biofilms are problematic and play a critical role in the persistence of chronic infections because of their abilities to tolerate antimicrobial agents. Thus, the inhibitions of biofilm formation and/or toxin production are viewed as alternative means of controlling Staphylococcus aureus infections. Here, the antibiofilm activities of 560 purified phytochemicals were examined. Alizarin at 10 μg/ml was found to efficiently inhibit biofilm formation by three S. aureus strains and a Staphylococcus epidermidis strain. In addition, two other anthraquinones purpurin and quinalizarin were found to have antibiofilm activity. Binding of Ca(2+) by alizarin decreased S. aureus biofilm formation and a calcium-specific chelating agent suppressed the effect of calcium. These three anthraquinones also markedly inhibited the hemolytic activity of S. aureus, and in-line with their antibiofilm activities, increased cell aggregation. A chemical structure-activity relationship study revealed that two hydroxyl units at the C-1 and C-2 positions of anthraquinone play important roles in antibiofilm and anti-hemolytic activities. Transcriptional analyses showed that alizarin repressed the α-hemolysin hla gene, biofilm-related genes (psmα, rbf, and spa), and modulated the expressions of cid/lrg genes (the holin/antiholin system). These findings suggest anthraquinones, especially alizarin, are potentially useful for controlling biofilm formation and the virulence of S. aureus.